3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
3-Methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 4-ethoxyphenyl group, the 4-position by a carboxylate ester (3-methylbenzyl ester), and the 5-position by a methyl group.
The synthesis of analogous triazole carboxylates typically involves azide-alkyne cycloaddition or base-catalyzed reactions between aryl azides and β-ketoesters. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (a related compound) was synthesized via a two-step process starting from 4-ethoxyphenyl azide and ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis, followed by saponification and deprotection .
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-18-10-8-17(9-11-18)23-15(3)19(21-22-23)20(24)26-13-16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVNJJYQPKQEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and carried out under mild conditions, making it efficient and widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into industrial production methods .
Chemical Reactions Analysis
Types of Reactions
3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and neurological research . The following sections detail these applications.
Antimicrobial Activity
- Mechanism of Action : The 1,2,3-triazole moiety is known for its ability to inhibit enzymes and disrupt cellular processes in pathogens. Studies have shown that triazole derivatives can effectively combat bacterial and fungal infections by interfering with cell wall synthesis and function.
- Case Studies : Research has demonstrated that compounds containing the triazole ring exhibit potent antifungal activity against strains like Candida albicans and Aspergillus species. For example, derivatives of 1,2,3-triazoles have been synthesized and tested for their efficacy against resistant fungal strains, showing promising results in vitro .
Anticancer Potential
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
- Case Studies : A comprehensive review highlighted that 1,2,3-triazole-containing hybrids possess dual anticancer mechanisms. They can inhibit cancer cell proliferation and induce apoptosis by interacting with specific receptors involved in cancer signaling pathways . Notably, certain triazole derivatives have shown higher potency compared to established chemotherapeutics.
Neurological Applications
- Cholinesterase Inhibition : Compounds featuring the triazole structure have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. This inhibition can enhance cholinergic neurotransmission.
- Case Studies : Recent studies reported that triazole hybrids demonstrated significant AChE inhibitory activity, outperforming traditional inhibitors like donepezil in certain assays . This positions them as promising candidates for further development in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with analogous 1,2,3-triazole derivatives. Key differences in substituents, synthetic routes, and applications are highlighted.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Electron-withdrawing groups (e.g., 4-chlorophenyl) increase polarity and interaction with metal surfaces, as seen in corrosion inhibition studies .
Ester vs. Carboxamide at Position 4 :
- Esters (e.g., 3-methylbenzyl or ethyl) improve membrane permeability due to higher lipophilicity.
- Carboxamides enhance solubility and hydrogen-bonding capacity, favoring interactions with biological targets .
Functional Group at Position 5 :
- Methyl groups provide steric stabilization and metabolic resistance.
- Formyl groups introduce tautomerism and reactivity, enabling further derivatization (e.g., forming fused heterocycles) .
Crystallographic and Tautomeric Behavior :
Biological Activity
The compound 3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 324.38 g/mol
- CAS Number : 1206985-15-0
The compound features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis process may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Carboxylation : Introducing the carboxylate group via nucleophilic substitution or other synthetic routes.
Anticancer Activity
Recent studies have indicated that compounds within the triazole family exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values were found to be in the range of 1.5 to 3.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 1.5 | Doxorubicin |
| HCT-116 | 2.0 | Doxorubicin |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells through activation of caspase pathways.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies indicated that it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 20 | Amoxicillin |
Case Studies
A notable case study involved the evaluation of various triazole derivatives, including our compound, against resistant strains of cancer cells and bacteria. Results indicated that modifications to the triazole ring significantly enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
